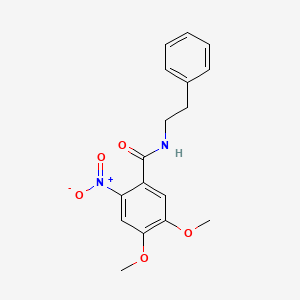![molecular formula C14H14N2O3S B5863864 METHYL 4,5-DIMETHYL-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B5863864.png)
METHYL 4,5-DIMETHYL-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridylcarbonyl group: This step often involves the use of pyridine derivatives and coupling reagents to attach the pyridylcarbonyl group to the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. The pyridylcarbonyl group can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate
- Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-furanecarboxylate
- Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-pyrrolecarboxylate
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. The sulfur atom in the thiophene ring can engage in different types of interactions and reactions, making this compound particularly valuable in various applications.
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-4-6-15-7-5-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHYNAWSROBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5863787.png)



![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)


![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![METHYL 4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5863854.png)
![(1Z)-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B5863881.png)


![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
